molecular formula C9H20ClNO2 B8137446 (S)-2-Ethylbutyl 2-aminopropanoate hydrochloride

(S)-2-Ethylbutyl 2-aminopropanoate hydrochloride

Cat. No.: B8137446
M. Wt: 209.71 g/mol
InChI Key: DEAGOVGXNPHPIJ-FJXQXJEOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-2-Ethylbutyl 2-aminopropanoate hydrochloride can be synthesized through the esterification of L-alanine with 2-ethylbutanol. The reaction typically involves the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the ester bond . The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimized reaction conditions and the use of large-scale reactors to ensure high yield and purity . The process is designed to be efficient and cost-effective, with careful control of reaction parameters to minimize impurities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Ethylbutyl 2-aminopropanoate hydrochloride is unique due to its specific ester group, which imparts distinct chemical and physical properties. Its use as an intermediate in the synthesis of antiviral drugs like remdesivir highlights its importance in pharmaceutical research .

Biological Activity

(S)-2-Ethylbutyl 2-aminopropanoate hydrochloride is a chiral amine compound with significant potential in medicinal chemistry and pharmaceutical applications. This compound, characterized by its unique structural features, has garnered attention for its biological activities, particularly in therapeutic contexts.

Chemical Structure and Properties

  • Molecular Formula : C9H20ClNO2
  • Molecular Weight : Approximately 201.72 g/mol
  • CAS Number : 946511-97-3

The structure includes an ethyl butyl group attached to an amino acid derivative, which is crucial for its biological activity and interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, influencing various biochemical pathways. Interaction studies have indicated its binding affinity to several receptors and enzymes, which may contribute to its therapeutic effects.

Pharmacological Profile

  • Antiviral Activity : Preliminary studies suggest that this compound exhibits antiviral properties. For instance, similar compounds have shown efficacy against viral infections like Ebola and other RNA viruses, highlighting the potential for this compound in antiviral drug development .
  • Neuroprotective Effects : Compounds structurally related to this compound have been noted for their neuroprotective effects. This suggests that the compound may also play a role in protecting neuronal cells from damage .
  • Metabolic Pathways : The compound's derivatives are often involved in amino acid metabolism, which is critical for various physiological functions .

Study on Antiviral Efficacy

A study investigating the antiviral efficacy of related compounds demonstrated that certain derivatives of this compound could inhibit viral replication in vitro, showing EC50 values comparable to established antiviral agents . This highlights the compound's potential as a lead candidate for further development in antiviral therapies.

Neuroprotective Studies

Research focusing on neuroprotective properties indicated that compounds similar to this compound could enhance acetylcholine release, suggesting a mechanism that may be beneficial in treating neurodegenerative diseases.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
Ethyl 2-aminopropanoateC5H11ClNO2Simple structure; primarily a synthetic intermediate
Methyl 2-aminopropanoateC4H9ClNO2Used in similar synthetic pathways
Propyl 2-aminopropanoateC6H13ClNO2Exhibits different solubility characteristics
L-AlanineC3H7NO2Essential amino acid; involved in protein synthesis

This table illustrates how this compound stands out due to its specific chiral configuration and potential therapeutic roles.

Properties

IUPAC Name

2-ethylbutyl (2S)-2-aminopropanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2.ClH/c1-4-8(5-2)6-12-9(11)7(3)10;/h7-8H,4-6,10H2,1-3H3;1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEAGOVGXNPHPIJ-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)COC(=O)C(C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)COC(=O)[C@H](C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946511-97-3
Record name 2-ethylbutyl (2S)-2-aminopropanoate;hydrochloride
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Record name 2-Ethylbutyl L-Alaninate Hydrochloride
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